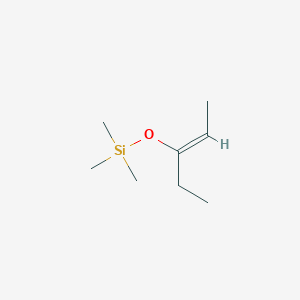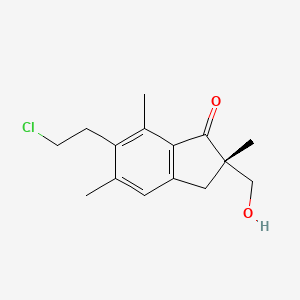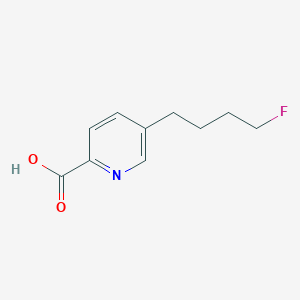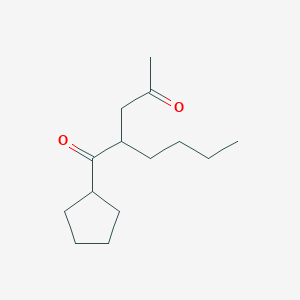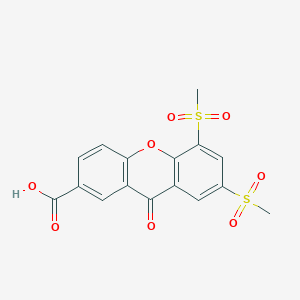
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core substituted with methanesulfonyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a xanthene derivative followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the methanesulfonyl groups or reduce the carbonyl group.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stable xanthene core.
Mechanism of Action
The mechanism of action of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl groups can act as electrophilic sites, facilitating reactions with nucleophiles. The xanthene core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methanesulfonyl groups but shares the xanthene core.
5,7-Dimethylxanthene-9-carboxylic acid: Similar structure with methyl groups instead of methanesulfonyl groups.
9-Oxo-9H-xanthene-2-carboxylic acid: Similar core structure but without the methanesulfonyl groups.
Uniqueness
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of methanesulfonyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
50479-73-7 |
|---|---|
Molecular Formula |
C16H12O8S2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5,7-bis(methylsulfonyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O8S2/c1-25(20,21)9-6-11-14(17)10-5-8(16(18)19)3-4-12(10)24-15(11)13(7-9)26(2,22)23/h3-7H,1-2H3,(H,18,19) |
InChI Key |
XDPOFZJYTCXCNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C(=C1)S(=O)(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
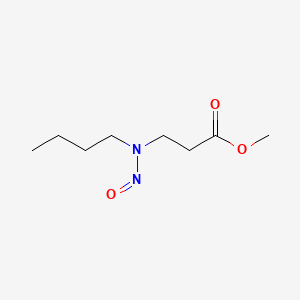
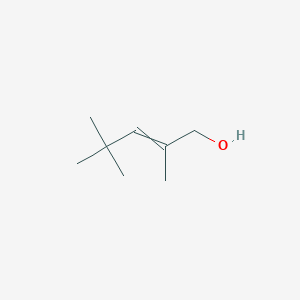
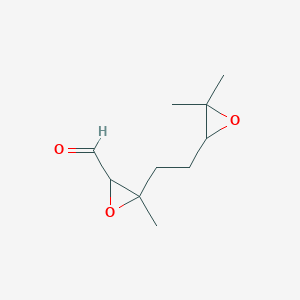

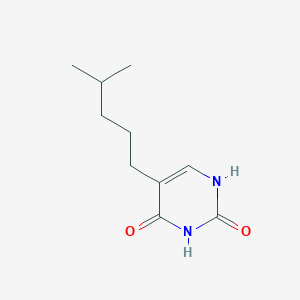

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

